![molecular formula C15H17NO3S B15304537 tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a thiophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then purified by solvent extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiophenyl group can be reduced to form thiol derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives and reduced carbamates.
Substitution: Substituted carbamates and phenyl derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiophenyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is unique due to the presence of both hydroxyphenyl and thiophenyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)19-14(18)16-13-8-11(9-20-13)10-4-6-12(17)7-5-10/h4-9,17H,1-3H3,(H,16,18) |
Clé InChI |
MGPFEEQVCULNRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CS1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


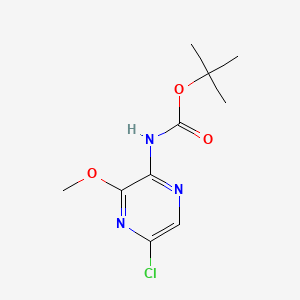
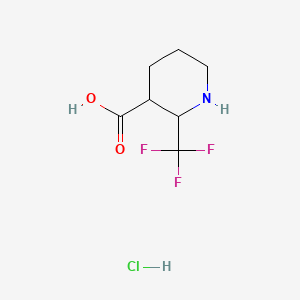
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
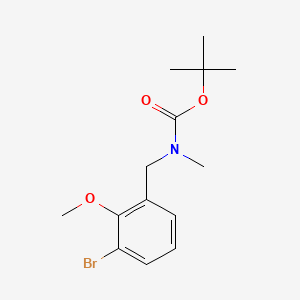
![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
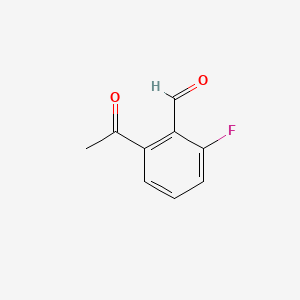
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
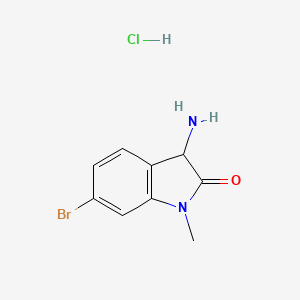

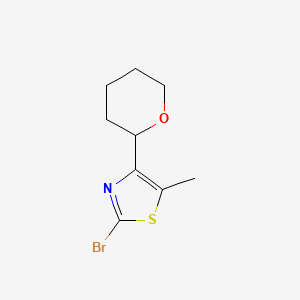

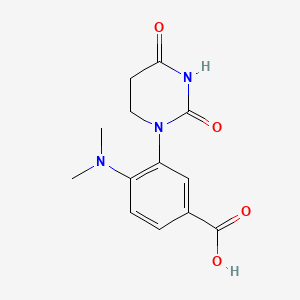
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)
